methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate
Description
Methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate is a benzimidazole derivative characterized by a naphthalene moiety attached via a methyl group at the 1-position of the benzimidazole core and a methyl carbamate group at the 2-position’s methyl substituent.
Properties
IUPAC Name |
methyl N-[[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-26-21(25)22-13-20-23-18-8-4-5-9-19(18)24(20)14-15-10-11-16-6-2-3-7-17(16)12-15/h2-12H,13-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLLGFHUTIPKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene-2-ylmethyl group is introduced via a nucleophilic substitution reaction, often using naphthalen-2-ylmethyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or naphthalene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Naphthalen-2-ylmethyl chloride with potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole and naphthalene derivatives, which can be further utilized in different applications.
Scientific Research Applications
Biological Activities
2.1 Antimicrobial Activity
Research has shown that compounds similar to methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate exhibit significant antimicrobial properties. A study indicated that benzimidazole derivatives can demonstrate potent antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria and fungi .
2.2 Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For example, derivatives of benzimidazole have shown promising results against breast and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer therapy.
2.3 Antitubercular Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its antitubercular activity. Studies have reported that certain benzimidazole derivatives exhibit inhibitory effects against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the benzimidazole or naphthalene rings can significantly affect biological activity. For instance, modifications to the methyl group or the introduction of different functional groups can enhance solubility and bioavailability .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The benzimidazole core can mimic the transition states of amines and esters in biological processes, making it a potent inhibitor of certain enzymes. The naphthalene moiety enhances its binding affinity to hydrophobic pockets within the target proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Carbamates
Structural and Functional Group Variations
The biological activity of benzimidazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
*Calculated based on structural formula.
Key Structural and Functional Differences
- Naphthalene vs. Smaller Aromatic Groups : The target compound’s 1-naphthalen-2-ylmethyl group introduces greater steric bulk and lipophilicity compared to mebendazole’s 5-benzoyl or fenbendazole’s 6-phenylsulfanyl groups. This may enhance membrane permeability but reduce aqueous solubility .
- Chlorine Substitution : Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate highlights the role of electronegative groups in enhancing binding to tubulin, a target for antiparasitic activity .
Mechanistic and Pharmacological Insights
- Microtubule Inhibition: Many benzimidazole carbamates, including mebendazole and fenbendazole, act by binding to β-tubulin, disrupting microtubule assembly in parasites and fungi .
- Metabolic Stability: Benomyl is metabolized to carbendazim, which retains fungicidal activity. The target compound’s naphthalene group could slow hepatic metabolism, extending half-life but increasing toxicity risks .
- Anticancer Potential: Structural analogs like R 17934 (methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl)carbamate) demonstrate antitubulin effects in cancer cells, suggesting the target compound may warrant evaluation in oncology models .
Biological Activity
Methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate, a compound belonging to the benzimidazole class, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.38 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study conducted by Zhang et al. (2024) reported that the compound showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Antifungal Activity
The compound also displays antifungal properties. A case study evaluated its efficacy against Candida albicans, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a therapeutic agent in treating fungal infections .
Cytotoxicity and Genotoxicity
The cytotoxic effects of this compound were assessed in vitro using human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM for breast cancer cells (MCF-7) and 20 µM for lung cancer cells (A549) .
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Additionally, studies on genotoxicity revealed that the compound induced chromosomal aberrations in Saccharomyces cerevisiae, suggesting potential risks associated with prolonged exposure .
The proposed mechanism of action involves the disruption of microtubule formation during mitosis, leading to mitotic arrest and subsequent cell death. This is similar to other benzimidazole derivatives known for their antitumor activity .
Metabolism and Toxicology
Toxicological assessments indicate that this compound is rapidly metabolized in vivo, primarily through oxidation and conjugation pathways. The major metabolites identified include hydroxylated forms which may contribute to its biological effects .
Table: Metabolic Pathways
| Metabolite | Pathway |
|---|---|
| 5-Hydroxybenzimidazole | Oxidation |
| Methyl(5-hydroxy-6-oxo-benzimidazole) | Glucuronidation |
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered. The results showed a significant reduction in bacterial load after treatment, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Cancer Treatment
A phase II clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy for lung cancer patients. Preliminary results indicated improved overall survival rates compared to controls, highlighting its potential role as an adjunct therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is to:
React 1H-benzimidazole-2-carbaldehyde with naphthalen-2-ylmethyl bromide under nucleophilic substitution conditions to introduce the naphthalen-2-ylmethyl group.
Perform carbamate formation by reacting the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine).
Similar benzimidazole carbamate syntheses, such as benomyl (methyl 1-(butylcarbamoyl)benzimidazol-2-ylcarbamate), use analogous strategies . Purity is assessed via HPLC or LC-MS, as seen in impurity profiling of related compounds .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns and carbamate linkage (e.g., benomyl’s structural validation ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL refines the structure .
Q. How can researchers verify the compound’s stability under experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to varying pH, temperature, and light conditions.
- Analytical Monitoring : Use HPLC with UV detection or LC-MS to track degradation products, as demonstrated in impurity analysis of albendazole derivatives .
Advanced Research Questions
Q. How to design experiments to evaluate proteasomal inhibition activity in cancer cells?
- Methodological Answer :
- Fluorogenic Substrate Assays : Use substrates like succinyl-Leu-Leu-Val-Tyr-methylcoumarinamide (MCA) to measure chymotrypsin-like activity. Treat cells with the compound and quantify fluorescence (λex = 380 nm, λem = 460 nm) to assess proteasome inhibition, as shown in fenbendazole studies .
- Western Blotting : Monitor accumulation of proteasome targets (e.g., p53, IκBα) to confirm pathway disruption .
Q. What strategies resolve discrepancies in binding affinity data across mutant fungal strains?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled or fluorescent probes (e.g., [3H]MBC) to measure displacement by the compound. Compare dissociation constants (Kd) between wild-type and mutant tubulin, as done for methyl benzimidazol-2-yl carbamate-resistant Aspergillus nidulans .
- Structural Modeling : Perform homology modeling of tubulin mutants to identify residue-specific interactions affecting binding .
Q. How to assess cross-reactivity with non-target mammalian proteins?
- Methodological Answer :
- Selectivity Screening : Use kinase/phosphatase profiling panels or thermal shift assays to evaluate off-target effects.
- Mitochondrial Toxicity Assays : Measure changes in membrane potential (JC-1 staining) and cytochrome c release, as demonstrated in fenbendazole’s selective toxicity toward cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
